molecular formula C11H5BrF6N2 B12621388 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 918339-66-9

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B12621388
CAS No.: 918339-66-9
M. Wt: 359.06 g/mol
InChI Key: GNRXFEGUIYLIOB-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a complex organic compound characterized by the presence of bromine, trifluoromethyl groups, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine or trifluoromethyl groups, resulting in simpler pyrazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the bromine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar in structure but lacks the pyrazole ring.

    Trifluoromethyl phenyl sulfone: Contains trifluoromethyl groups but differs in the core structure.

    N-[4-bromo-5-fluoro-3-(trifluoromethyl)phenyl]acetamide: Similar functional groups but different overall structure.

Uniqueness

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the combination of bromine, trifluoromethyl groups, and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and bromo groups, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activities associated with this compound, summarizing key research findings, case studies, and mechanisms of action.

  • Molecular Formula : C13H8BrF6N3
  • Molecular Weight : 394.12 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can serve as a photoaffinity probe, allowing for the identification of protein interactions through photoaffinity labeling (PAL). The formation of covalent bonds with target proteins facilitates the study of biochemical pathways influenced by these interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against antibiotic-resistant strains like MRSA and Enterococcus faecalis. These compounds inhibit biofilm formation and demonstrate low toxicity to human cells, making them promising candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. A study highlighted that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Study on Antimicrobial Resistance

A recent study synthesized several derivatives of pyrazoles, including variations of this compound. These compounds were tested against resistant bacterial strains, showing significant inhibition at low concentrations compared to standard antibiotics like vancomycin .

Evaluation of Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory effects, a series of pyrazole derivatives were evaluated for their ability to inhibit cytokine production in human cell lines. The results indicated that certain derivatives exhibited comparable or superior activity compared to established anti-inflammatory drugs like dexamethasone .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMRSA2.5
E. faecalis3.0
Anti-inflammatoryHuman fibroblasts10
AnticancerMDA-MB-231 (breast cancer)15
A549 (lung cancer)12

Properties

CAS No.

918339-66-9

Molecular Formula

C11H5BrF6N2

Molecular Weight

359.06 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C11H5BrF6N2/c12-8-5-19-20(9(8)11(16,17)18)7-3-1-2-6(4-7)10(13,14)15/h1-5H

InChI Key

GNRXFEGUIYLIOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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